

Solubility of 4-(2-Bromoethyl)phenol in Common Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Bromoethyl)phenol

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of **4-(2-Bromoethyl)phenol** in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document extrapolates expected solubility trends based on the physicochemical properties of **4-(2-Bromoethyl)phenol** and the known behavior of structurally similar brominated and phenolic compounds. Furthermore, this guide details a standard experimental protocol for the precise determination of its solubility, empowering researchers to generate accurate data for applications in synthesis, formulation, and quality control.

Introduction

4-(2-Bromoethyl)phenol, a substituted aromatic compound, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. A fundamental understanding of its solubility in various organic solvents is critical for its effective use in reaction media, purification processes such as crystallization, and the formulation of final products. This document serves as a key resource for chemists and formulation scientists by providing an in-depth analysis of its expected solubility profile and the methodologies to quantify it.

Physicochemical Properties of 4-(2-Bromoethyl)phenol

A summary of the key physicochemical properties of **4-(2-Bromoethyl)phenol** is presented in Table 1. These properties, particularly its melting point and molecular structure, provide foundational knowledge for predicting its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ BrO	[1][2][3][4]
Molecular Weight	201.06 g/mol	[1][2][3]
Melting Point	88-92 °C	[1][3]
Boiling Point	276.5 ± 15.0 °C at 760 Torr	[1]
Density	1.501 ± 0.06 g/cm ³	[1][5]
pKa	9.91 ± 0.15 (Predicted)	[1]

Expected Solubility Profile

While specific quantitative solubility data for **4-(2-Bromoethyl)phenol** is not readily available in the literature, a qualitative solubility profile can be predicted based on its chemical structure and the known solubility of related compounds like bromophenols and other phenolic compounds.[6][7] The presence of a polar hydroxyl group suggests solubility in polar solvents, while the brominated aromatic ring imparts some nonpolar character, allowing for solubility in less polar organic solvents.

Table 2: Expected Qualitative Solubility of **4-(2-Bromoethyl)phenol** in Common Organic Solvents

Solvent Class	Solvent Example	Expected Solubility	Rationale
Alcohols	Methanol, Ethanol	High	The hydroxyl group of the phenol can form hydrogen bonds with the alcohol's hydroxyl group, facilitating dissolution. Phenolic compounds generally show good solubility in polar protic solvents. [6] [8]
Ketones	Acetone	High	Acetone can act as a hydrogen bond acceptor for the phenolic hydroxyl group. Nitrophenols, which share structural similarities, are very soluble in acetone. [6]
Esters	Ethyl Acetate	Moderate to High	Ethyl acetate is a moderately polar solvent that is expected to be effective due to its ability to engage in dipole-dipole interactions and act as a hydrogen bond acceptor. [6]
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Moderate to High	Ethers are good solvents for many organic solids. 4-Bromophenol is soluble in ether. [7]

Halogenated Solvents	Dichloromethane, Chloroform	Moderate to High	These solvents are effective for a wide range of organic compounds. 4-Bromophenol is soluble in chloroform. [7]
Aromatic Hydrocarbons	Toluene, Benzene	Low to Moderate	The aromatic ring of 4-(2-bromoethyl)phenol will have favorable interactions with aromatic solvents, but the polar hydroxyl group may limit high solubility.
Aliphatic Hydrocarbons	Hexane, Heptane	Low	As nonpolar solvents, alkanes are generally poor solvents for polar compounds like phenols.
Water	Water	Low	The presence of the larger, nonpolar bromoethylphenyl group is expected to significantly limit its solubility in water, despite the presence of a hydroxyl group. [6]

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental methodology is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of solid compounds in liquids.[\[9\]](#)[\[10\]](#)

Principle

An excess amount of the solid solute, **4-(2-Bromoethyl)phenol**, is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically after the removal of the solvent.

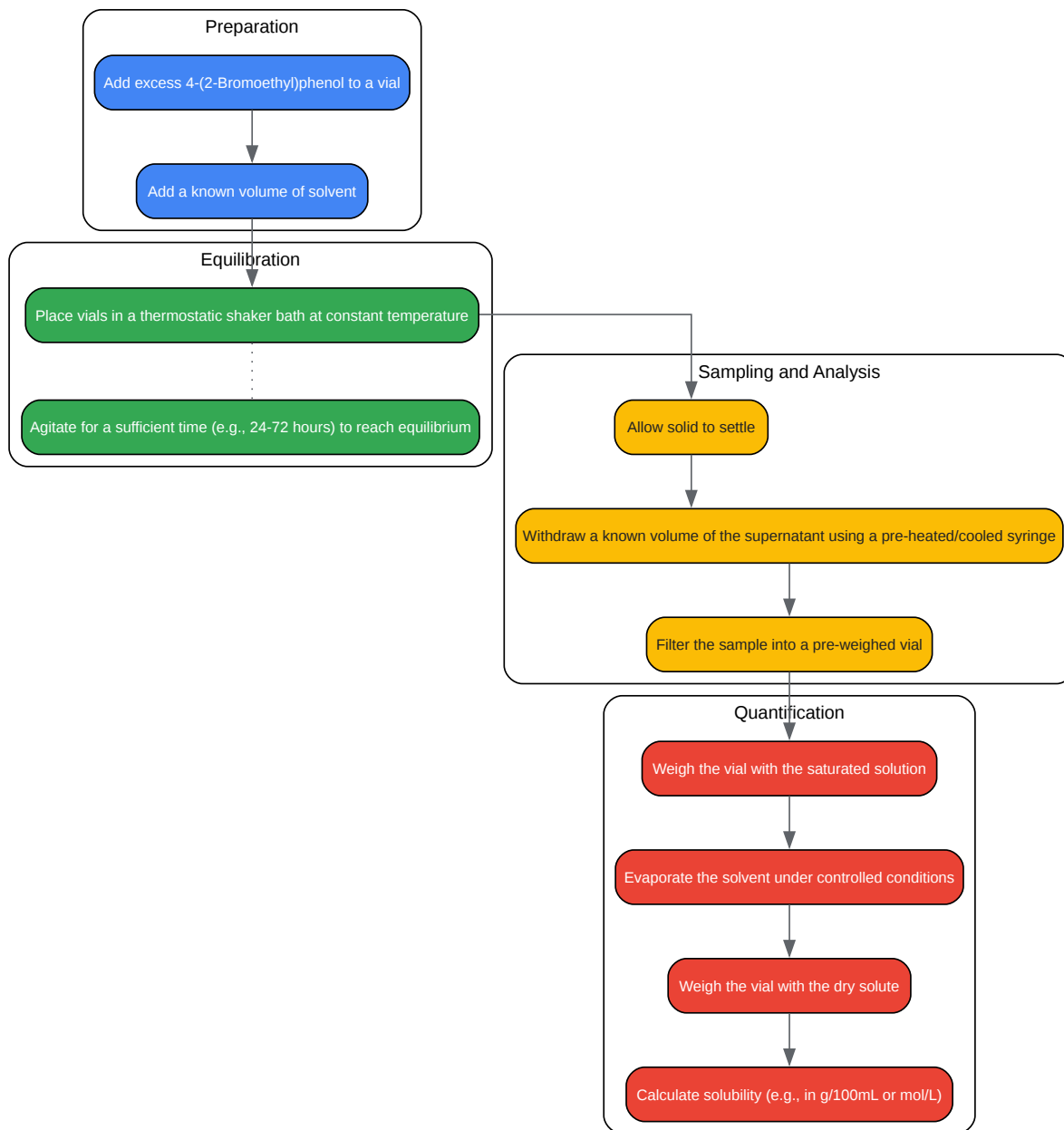
Materials and Equipment

- **4-(2-Bromoethyl)phenol** (high purity)
- Selected organic solvents (analytical grade)
- Thermostatic shaker bath or incubator
- Analytical balance (± 0.0001 g)
- Glass vials with screw caps
- Syringes and syringe filters (e.g., $0.45\ \mu\text{m}$ PTFE)
- Volumetric flasks and pipettes
- Drying oven or vacuum desiccator

Experimental Workflow

The general workflow for the isothermal shake-flask method is depicted in the diagram below.

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow

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Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Procedure

- **Preparation:** Add an excess amount of **4-(2-Bromoethyl)phenol** to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- **Solvent Addition:** Accurately add a known volume or mass of the desired solvent to each vial.
- **Equilibration:** Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a predetermined period (typically 24 to 72 hours), which should be established by kinetic studies to ensure equilibrium is reached.
- **Sampling:** After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
- **Filtration:** Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a particle filter. To avoid premature crystallization, the syringe and filter should be pre-equilibrated at the experimental temperature.
- **Gravimetric Analysis:** Dispense the filtered saturated solution into a pre-weighed vial. Record the total mass of the vial and the solution.
- **Solvent Evaporation:** Carefully evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a vacuum oven at a temperature that does not cause decomposition of the solute.
- **Final Weighing:** Once the solute is completely dry, reweigh the vial. The difference in mass corresponds to the mass of dissolved **4-(2-Bromoethyl)phenol**.
- **Calculation:** The solubility can then be calculated and expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or molarity.

Conclusion

While quantitative experimental data on the solubility of **4-(2-Bromoethyl)phenol** in common organic solvents is sparse, its molecular structure allows for reliable qualitative predictions. It is

expected to be highly soluble in polar protic and aprotic solvents and moderately soluble in less polar solvents. For applications requiring precise solubility values, the detailed isothermal shake-flask method provided in this guide offers a robust and accurate approach for experimental determination. The generation of such data is a critical step for the successful application of **4-(2-Bromoethyl)phenol** in research and development.

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